molecular formula C24H25NO2 B11830988 4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate CAS No. 853317-75-6

4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Cat. No.: B11830988
CAS No.: 853317-75-6
M. Wt: 359.5 g/mol
InChI Key: UACWREFABLXUNK-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is an organic compound with the molecular formula C24H25NO2. It is a rare and unique chemical often used in early discovery research. This compound is part of a collection of chemicals provided by Sigma-Aldrich for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves several steps. One common method includes the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by Pd(dppf)Cl2 and involves the use of 4-tert-butylphenyl boronic acid, K2CO3, and i-PrOH as reagents . The reaction mixture is stirred under reflux conditions for approximately 26 hours, resulting in a yield of 82.1% with a purity of 99% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to maintain high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, similar compounds often interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to its specific structure, which includes both a tert-butylphenyl group and a tetrahydroacridinecarboxylate moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specialized research applications.

Properties

CAS No.

853317-75-6

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

(4-tert-butylphenyl) 1,2,3,4-tetrahydroacridine-9-carboxylate

InChI

InChI=1S/C24H25NO2/c1-24(2,3)16-12-14-17(15-13-16)27-23(26)22-18-8-4-6-10-20(18)25-21-11-7-5-9-19(21)22/h4,6,8,10,12-15H,5,7,9,11H2,1-3H3

InChI Key

UACWREFABLXUNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

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